

# Application Notes and Protocols for ONC-392 in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed for cancer immunotherapy.[1][2][3] Unlike first-generation anti-CTLA-4 antibodies such as ipilimumab, ONC-392 possesses a unique pH-sensitive binding property.[4] This allows it to dissociate from its target, CTLA-4, in the acidic conditions of the endosome after being internalized by the cell. This mechanism prevents the lysosomal degradation of CTLA-4, allowing the receptor to be recycled back to the cell surface.[4][5] The preservation of surface CTLA-4 is hypothesized to have a dual benefit: enhancing the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME) while minimizing immune-related adverse events (irAEs) in peripheral tissues.[4][5][6]

Humanized mouse models, which involve engrafting components of the human immune system into immunodeficient mice, are indispensable tools for the preclinical evaluation of human-specific immunotherapies like ONC-392.[7][8] These models allow for the in vivo assessment of a drug's mechanism of action, efficacy, and potential toxicities in a system that recapitulates key aspects of human tumor-immune interactions.

These application notes provide a summary of the preclinical rationale for using ONC-392 in humanized mouse models, detailed protocols for key experiments, and a framework for data interpretation.



## **Mechanism of Action of ONC-392**

ONC-392's therapeutic strategy is centered on uncoupling the anti-tumor effects of CTLA-4 blockade from its associated toxicities. The key to this is its pH-sensitive binding to CTLA-4.

- In Peripheral Tissues (Normal pH ~7.4): ONC-392 binds to CTLA-4 on T cells.
- Endosomal Trafficking (Acidic pH <6.5): Upon internalization, the ONC-392/CTLA-4 complex enters the endosome. The acidic environment causes ONC-392 to dissociate from CTLA-4.
- CTLA-4 Recycling: Freed from the antibody, CTLA-4 is recycled back to the T-cell surface, preserving its crucial role in maintaining peripheral immune tolerance. This is believed to reduce the incidence and severity of irAEs.
- In the Tumor Microenvironment (TME): The TME is often acidic and rich in Fc receptor-bearing myeloid cells (e.g., macrophages). ONC-392's preservation of high levels of CTLA-4 on the surface of tumor-infiltrating Tregs makes these cells highly susceptible to elimination via antibody-dependent cell-mediated cytotoxicity (ADCC).[9] This selective depletion of immunosuppressive Tregs in the tumor enhances the anti-tumor immune response.

## **Signaling Pathway Diagram**







Click to download full resolution via product page

Caption: Mechanism of ONC-392 in peripheral tissues versus the tumor microenvironment.

# Data Presentation: Preclinical Efficacy and Safety in Humanized Mouse Models

While specific quantitative data from the pivotal preclinical studies of ONC-392 in humanized mouse models are not extensively published in peer-reviewed literature, the collective findings from conference abstracts and company presentations indicate superior performance compared to first-generation anti-CTLA-4 antibodies. The tables below summarize the expected outcomes based on available information.



**Table 1: Comparative Anti-Tumor Efficacy** 

| Treatment Group | Tumor Model                          | Expected Tumor<br>Growth Inhibition<br>(TGI) | Expected Complete<br>Responses (CR) |
|-----------------|--------------------------------------|----------------------------------------------|-------------------------------------|
| Vehicle Control | Syngeneic tumor in hu-CTLA-4 KI mice | Baseline                                     | None                                |
| Ipilimumab      | Syngeneic tumor in hu-CTLA-4 KI mice | Moderate                                     | Some CR observed                    |
| ONC-392         | Syngeneic tumor in hu-CTLA-4 KI mice | High / Superior to Ipilimumab                | Higher rate of CR vs.<br>Ipilimumab |

Data is qualitatively summarized based on claims of superior efficacy for ONC-392 in preclinical models.

**Table 2: Comparative Treg Depletion** 

| Treatment Group | Tissue                                          | Expected Treg Depletion (% of CD4+ cells) |
|-----------------|-------------------------------------------------|-------------------------------------------|
| Vehicle Control | Tumor                                           | Baseline                                  |
| Spleen          | Baseline                                        |                                           |
| Ipilimumab      | Tumor                                           | Significant                               |
| Spleen          | Significant                                     |                                           |
| ONC-392         | Tumor                                           | High / More pronounced than Ipilimumab    |
| Spleen          | Minimal / Significantly less<br>than Ipilimumab |                                           |

This table reflects the core hypothesis that ONC-392 selectively depletes Tregs in the TME.

## **Table 3: Comparative Safety/Toxicity Profile**



| Treatment Group | Mouse Model       | Expected Signs of irAEs (e.g., weight loss, colitis)    |
|-----------------|-------------------|---------------------------------------------------------|
| Vehicle Control | hu-CTLA-4 KI mice | None                                                    |
| Ipilimumab      | hu-CTLA-4 KI mice | Significant weight loss and other signs of autoimmunity |
| ONC-392         | hu-CTLA-4 KI mice | Minimal to no signs of autoimmunity                     |

This table is based on reports that ONC-392 is "largely devoid of immunotherapy-related adverse events (irAE) in preclinical studies."[4]

# **Experimental Protocols**

The following are detailed protocols for evaluating ONC-392 in humanized mouse models. These are synthesized from standard methodologies in the field and specifics mentioned in publications related to ONC-392's mechanism.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: General experimental workflow for evaluating ONC-392 in humanized mice.



# Protocol 1: Generation of Humanized Mice and Tumor Engraftment

Objective: To establish a cohort of immunodeficient mice with a functional human immune system and bearing human-derived tumors.

#### Materials:

- Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG™ mice), 6-8 weeks old.
- Human CD34+ hematopoietic stem cells (HSCs).
- Human tumor cells (e.g., MC38 colorectal adenocarcinoma cell line engineered to express human CTLA-4) or patient-derived xenograft (PDX) fragments.
- Matrigel.
- Sterile PBS, cell culture media.

#### Procedure:

- · Humanization:
  - Sub-lethally irradiate NSG mice (e.g., 250 cGy).
  - Within 24 hours, inject 1-2 x 10<sup>5</sup> human CD34+ HSCs intravenously (IV) into each mouse.
  - Allow 12-16 weeks for human immune system reconstitution.
  - Confirm humanization by flow cytometry analysis of peripheral blood for human CD45+ cells.
- Tumor Implantation:
  - For cell lines: Resuspend 1-5 x 10<sup>6</sup> tumor cells in a 1:1 mixture of PBS and Matrigel.



- $\circ$  Inject the cell suspension (total volume ~100  $\mu$ L) subcutaneously into the flank of each humanized mouse.
- For PDX models: Implant a small fragment (2-3 mm³) of the PDX tumor subcutaneously.
- Tumor Growth and Randomization:
  - Monitor tumor growth using digital calipers at least twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
  - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

# Protocol 2: ONC-392 Administration and In-Life Monitoring

Objective: To assess the anti-tumor efficacy and safety of ONC-392.

#### Materials:

- ONC-392, Ipilimumab, and human IgG isotype control antibody, formulated in sterile PBS.
- · Digital calipers.
- Analytical balance.

#### Procedure:

- Dosing:
  - Prepare dosing solutions of ONC-392 (e.g., 10 mg/kg), Ipilimumab (e.g., 10 mg/kg), and isotype control.
  - Administer the antibodies via intravenous (IV) or intraperitoneal (IP) injection. A typical schedule might be once every three weeks (Q3W), mimicking clinical protocols.[7]
- Monitoring:



- Measure tumor volume and body weight 2-3 times per week.
- Observe mice daily for clinical signs of toxicity or immune-related adverse events (e.g., ruffled fur, hunched posture, diarrhea).
- Define endpoint criteria (e.g., tumor volume > 2000 mm³, >20% body weight loss).

# Protocol 3: Endpoint Analysis - Flow Cytometry for Treg Depletion

Objective: To quantify the depletion of regulatory T cells in the tumor and peripheral lymphoid organs.

#### Materials:

- Flow cytometry antibodies (fluorochrome-conjugated) for human markers: CD45, CD3, CD4, CD8, CD25, FoxP3, CTLA-4.
- FoxP3 staining buffer set (fixation/permeabilization buffers).
- FACS buffer (PBS with 2% FBS).
- Collagenase/DNase solution for tumor digestion.

#### Procedure:

- Tissue Harvest and Single-Cell Suspension:
  - At the study endpoint, euthanize mice and harvest tumors and spleens.
  - Tumors: Mince the tumor tissue and digest in a collagenase/DNase solution for 30-60 minutes at 37°C. Pass through a 70 μm cell strainer to obtain a single-cell suspension.
  - Spleens: Mechanically dissociate the spleen and pass through a 70 μm cell strainer. Lyse red blood cells using an ACK lysis buffer.
- Staining:



- Wash cells in FACS buffer.
- Perform a surface stain with antibodies against CD45, CD3, CD4, CD8, and CD25 for 30 minutes on ice.
- Wash cells, then fix and permeabilize using a FoxP3 staining buffer set according to the manufacturer's protocol.
- Perform intracellular staining with antibodies against FoxP3 and CTLA-4.
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer.
  - Gate on live, singlet, human CD45+ cells.
  - Within the CD45+ gate, identify CD3+ T cells, and then CD4+ helper T cells.
  - Within the CD4+ gate, quantify the percentage of Treg cells, typically defined as CD25+FoxP3+.
  - Compare the percentage of Tregs in the tumor versus the spleen across different treatment groups.

### Conclusion

ONC-392 represents a novel approach to CTLA-4 blockade, aiming to improve the therapeutic index by selectively targeting tumor-infiltrating regulatory T cells while preserving peripheral immune tolerance. Humanized mouse models are a critical platform for validating this mechanism of action and providing the necessary preclinical data to support clinical development. The protocols outlined above provide a comprehensive framework for researchers to evaluate the efficacy, pharmacodynamics, and safety of ONC-392 and other next-generation immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. oncoc4.com [oncoc4.com]
- 2. Facebook [cancer.gov]
- 3. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO | BioNTech [investors.biontech.de]
- 4. pH-dependent dissociation from CTLA-4 in early endosomes improves both safety and antitumor activity of anti-CTLA-4 antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncoc4.com [oncoc4.com]
- 6. Resistance Mechanisms to Anti-PD Cancer Immunotherapy | Annual Reviews [annualreviews.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. taconic.com [taconic.com]
- 9. PRESERVE-003: Phase 3, two-stage, randomized study of ONC-392 versus docetaxel in metastatic non-small cell lung cancers that progressed on PD-1/PD-L1 inhibitors. - ASCO [asco.org]
- To cite this document: BenchChem. [Application Notes and Protocols for ONC-392 in Humanized Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775512#using-onc-392-in-humanized-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com